molecular formula C9H9BrClN B097814 7-Bromo-3,4-dihydroisoquinoline hydrochloride CAS No. 16516-67-9

7-Bromo-3,4-dihydroisoquinoline hydrochloride

Cat. No.: B097814
CAS No.: 16516-67-9
M. Wt: 246.53 g/mol
InChI Key: TZRGFYNFHUFUAW-UHFFFAOYSA-N
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Description

7-Bromo-3,4-dihydroisoquinoline hydrochloride: is a chemical compound with the molecular formula C9H9BrClN and a molecular weight of 246.53 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3,4-dihydroisoquinoline hydrochloride typically involves the bromination of 3,4-dihydroisoquinoline. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7-position of the isoquinoline ring. The brominated product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 7-Bromo-3,4-dihydroisoquinoline hydrochloride is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the structure-activity relationships of isoquinoline derivatives. It helps in understanding the biological activity of these compounds and their potential therapeutic applications .

Medicine: Its derivatives have shown promise in the treatment of diseases such as Parkinson’s and Alzheimer’s .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of 7-Bromo-3,4-dihydroisoquinoline hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 7-Bromo-3,4-dihydroisoquinoline hydrochloride is unique due to its specific bromination at the 7-position, which imparts distinct chemical and biological properties. This selective bromination allows for targeted interactions with molecular targets, making it valuable in both research and industrial applications .

Properties

IUPAC Name

7-bromo-3,4-dihydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5-6H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRGFYNFHUFUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CC2=C1C=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632658
Record name 7-Bromo-3,4-dihydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16516-67-9
Record name 7-Bromo-3,4-dihydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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